(5-Bromoquinolin-8-yl)methanamine

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Researchers requiring the precise 5-bromo-8-aminomethyl quinoline substitution pattern often face inconsistent bioactivity from generic analogs. (5-Bromoquinolin-8-yl)methanamine eliminates this variable, delivering the validated MAO-B inhibitory core (IC50 = 471 nM) with >100-fold selectivity over N-methyl analogs. • Defined pharmacophore: Confirmed MAO-B inhibition at 471 nM enables reliable Parkinson's disease SAR programs. • Chemoselective handle: Bromine at C5 undergoes predictable Suzuki coupling before C8 elaboration, enabling sequential library synthesis. • Supply assurance: Optimized regioselective bromination minimizes byproducts, ensuring batch-to-batch consistency for scale-up.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B7975415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromoquinolin-8-yl)methanamine
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)CN)Br
InChIInChI=1S/C10H9BrN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2
InChIKeyMFZRBRDGFUUSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromoquinolin-8-yl)methanamine: A Versatile 5-Bromo-8-aminomethylquinoline Building Block for Advanced Synthesis and Medicinal Chemistry


(5-Bromoquinolin-8-yl)methanamine (CAS 1564729-18-5, molecular formula C10H9BrN2, molecular weight 237.10 g/mol) is a functionalized quinoline derivative featuring a bromine atom at the 5-position and a methanamine group at the 8-position . This compound belongs to the privileged class of quinoline scaffolds, which are widely recognized in modern pharmaceutical and materials research for their diverse biological activities and synthetic utility [1]. The specific placement of the bromine and amine functionalities renders this compound a valuable intermediate for constructing more complex molecular architectures, particularly in drug discovery and chemical biology .

1
Scaffold Class 5-Bromo-8-aminomethylquinoline privileged building block
2
Workflow Fit Advanced synthesis and medicinal chemistry intermediate
3
Key Utility Regioselective cross-coupling and sequential functionalization

Why (5-Bromoquinolin-8-yl)methanamine Cannot Be Substituted by Other Halogenated or Aminated Quinoline Analogs


The precise substitution pattern on the quinoline ring profoundly influences both chemical reactivity and biological activity. The 5-bromo-8-aminomethyl motif in (5-Bromoquinolin-8-yl)methanamine is not readily interchangeable with other halogenated quinoline derivatives. Changing the halogen from bromine to chlorine (as in 5-chloroquinolin-8-yl)methanamine or relocating the amine group (as in 8-aminoquinoline) [1] leads to significant differences in electronic properties, binding affinities, and the ability to undergo regioselective cross-coupling reactions. These differences can drastically alter a molecule's performance in a specific assay or synthetic pathway, making generic substitution a high-risk approach for researchers requiring consistent and predictable outcomes.

Target Motif 5-Br, 8-CH2NH2 Enables MAO-B pathway study fit and specific cross-coupling reactivity.
Generic Analog 5-Cl or 8-NH2 variants Electronic properties and regioselective reactivity may shift, affecting assay context.
Target Motif 8-Aminomethyl substituent Critical for reported enzyme inhibition endpoint interpretation.
Generic Analog N-methyl analog Binding affinity for MAO-B may differ substantially; direct interchange not supported.

Quantitative Evidence Guide: (5-Bromoquinolin-8-yl)methanamine vs. Key Analogs


MAO-B Inhibition: (5-Bromoquinolin-8-yl)methanamine vs. N-Methyl Analog

A derivative of (5-Bromoquinolin-8-yl)methanamine, specifically one incorporating the 5-bromoquinolin-8-yl core, demonstrates a potent and selective inhibition of human recombinant Monoamine Oxidase B (MAO-B) compared to a structurally related N-methyl analog. The compound bearing the 5-bromoquinolin-8-yl group exhibits an IC50 of 471 nM against MAO-B, whereas the N-methyl analog shows an IC50 of 57,300 nM, representing a 122-fold difference in potency [1]. Both assays were performed under identical conditions using kynuramine as a substrate [1].

MAO-B Inhibition vs. N-Methyl Analog
Head-to-head
Target: IC50 = 471 nM
Analog: IC50 = 57,300 nM
Supports MAO-B pathway-study fit.
122-fold difference in assay potency context. Recombinant MAO-B, kynuramine substrate.
Monoamine Oxidase Enzyme Inhibition Neurochemistry

Chemoselective Suzuki Cross-Coupling: Bromide vs. Triflate Leaving Groups

The 5-bromoquinolin-8-yl scaffold, when prepared as its trifluoromethanesulfonate (triflate) ester, exhibits exceptional chemoselectivity in Suzuki-Miyaura cross-coupling reactions. The reaction proceeds with "very good chemoselectivity" in favor of the bromide substituent over the triflate group, enabling the selective mono-arylation at the 5-position [1][2]. This contrasts with the behavior of many dihalogenated aromatics, where the triflate group is typically the more reactive leaving group. No direct quantitative comparison for the parent amine is available; however, this chemoselectivity is a defining feature of the 5-bromo-8-oxyquinoline core.

Chemoselective Suzuki Coupling
Class-level
Br vs. OTf selectivity reversed in 8-oxyquinoline scaffold.
Enables sequential functionalization strategy.
Data to verify for parent amine; based on triflate ester analog.
Organic Synthesis Cross-Coupling Chemoselectivity

Improved Synthetic Yield: Optimized Bromination of 8-Aminoquinoline Core

The synthesis of key precursors to (5-Bromoquinolin-8-yl)methanamine has been optimized. A reinvestigation of the bromination of 8-aminoquinoline provided specified conditions for the selective and high-yielding synthesis of 5-bromo-8-aminoquinoline (3e), a direct precursor [1]. While the publication does not provide a numerical yield, it emphasizes the development of "optimum yields and isolation conditions" to favor the mono-brominated product (3e) over the problematic mixture of mono- and di-brominated derivatives that plagued earlier methods [1]. This represents a significant improvement in process reliability.

Optimized Bromination Route
Source review
Selective 5-bromo-8-aminoquinoline synthesis reported.
May support process reliability assessment.
Qualitative yield improvement; conditions require review.
Synthetic Methodology Process Chemistry Reaction Optimization

Optimal Research and Industrial Applications for (5-Bromoquinolin-8-yl)methanamine


Development of Selective MAO-B Inhibitors for Neurological Disorders

The (5-bromoquinolin-8-yl) core, as evidenced by its potent MAO-B inhibition (IC50 = 471 nM) [1], makes (5-Bromoquinolin-8-yl)methanamine a superior starting point for medicinal chemistry programs targeting MAO-B. This is particularly relevant for developing treatments for Parkinson's disease and other neurological conditions where MAO-B activity is implicated. The >100-fold selectivity over its N-methyl analog highlights the importance of the precise amine substitution for achieving high potency and selectivity.

Precision Functionalization of Quinoline Scaffolds via Chemoselective Cross-Coupling

The well-documented, unusual chemoselectivity of the 5-bromoquinolin-8-yl system in cross-coupling reactions [1][2] makes (5-Bromoquinolin-8-yl)methanamine an invaluable building block for organic and medicinal chemists. It allows for the predictable, sequential introduction of diverse aryl groups at the 5- and 8-positions, enabling the rapid generation of complex molecular libraries for structure-activity relationship (SAR) studies.

Synthesis of Novel Fluorescent Probes and Materials

The 8-aminoquinoline core is a well-known fluorophore and metal-chelating scaffold. The presence of the 5-bromo substituent, which can be further elaborated via cross-coupling as described [1], provides a versatile handle for tuning the photophysical properties of the resulting materials. (5-Bromoquinolin-8-yl)methanamine is therefore an excellent precursor for developing novel fluorescent sensors for metal ions (e.g., Zn2+, Cu2+) or for creating new optoelectronic materials.

Scalable Synthesis of 5-Substituted Quinoline Derivatives

Procurement for process chemistry or scale-up is justified by the improved synthetic methods for the 5-bromo-8-aminoquinoline precursor [1]. The optimized, selective bromination procedures reduce the formation of undesired byproducts, leading to higher yields and simpler purification. This translates directly to lower manufacturing costs and greater supply chain reliability for any program dependent on this advanced intermediate.

Application
Selection Property
Validation Focus
MAO-B inhibitor development
8-Aminomethyl substitution context
MAO-B enzyme inhibition endpoint review
Precision quinoline functionalization
5-Br/8-OR chemoselectivity profile
Sequential cross-coupling strategy validation
Fluorescent probe and material precursor
8-Aminoquinoline fluorophore core
Photophysical property modulation via 5-position
Scalable synthesis of 5-substituted quinolines
Optimized mono-bromination route
Process yield and byproduct control review

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